
5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸は、複素環式芳香族化合物に属する有機化合物です。これは、3-クロロフェニル基とカルボン酸基が置換したピロール環を特徴としています。
2. 製法
合成経路と反応条件
5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸の合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、3-クロロベンズアルデヒドとメチルアミンを反応させてイミン中間体を生成することです。この中間体は、酸性条件下でエチルアセト酢酸と環化させて目的のピロール誘導体を得ます。最後のステップは、エステル基を加水分解してカルボン酸を形成することです。
工業生産方法
この化合物の工業生産は、通常、上記の反応条件と同様の大規模合成を伴います。このプロセスは、収率と純度が最適化されており、多くの場合、連続フローリアクターや自動化システムを使用して、一貫した生産を確保しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
反応の種類
5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化できます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換できます。
置換: クロロフェニル基は求核置換反応を起こし、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールまたはアルデヒドの形成。
置換: 使用された求核剤に応じて、さまざまな置換誘導体の形成。
科学的研究の応用
化学
化学において、5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、創薬や材料科学のための多様な化学ライブラリの作成が可能になります。
生物学
生物学的研究では、この化合物は潜在的な生物学的活性について研究されています。抗菌活性、抗真菌活性、抗がん活性について調査されています。研究者は、その作用機序を理解するために、さまざまな生物学的標的との相互作用を探求しています。
医学
医薬品化学において、5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸は、治療薬としての可能性について評価されています。その誘導体は、がんや感染症を含むさまざまな疾患の治療における有効性について試験されています。
産業
産業部門では、この化合物は特定の特性を持つ新素材の開発に使用されています。その誘導体は、コーティング、ポリマー、その他の先端材料での使用が検討されています。
作用機序
5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節できます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん効果を発揮する可能性があります。正確な経路と標的はまだ調査中であり、現在進行中の研究はこれらのメカニズムを詳細に解明することを目的としています。
類似化合物との比較
類似化合物
- 5-(4-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸
- 5-(2-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸
- 5-(3-ブロモフェニル)-1-メチル-1H-ピロール-2-カルボン酸
独自性
5-(3-クロロフェニル)-1-メチル-1H-ピロール-2-カルボン酸は、フェニル環上の塩素原子の位置が異なるため、ユニークです。この特定の置換パターンは、化合物の反応性と生物学的活性に影響を与える可能性があります。その類似体と比較して、異なる薬物動態学的および薬力学的特性を示す可能性があり、さらなる研究開発のための貴重な化合物となります。
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) |
InChIキー |
ZCXSTXHTVYDLPI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
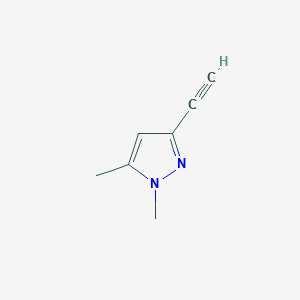
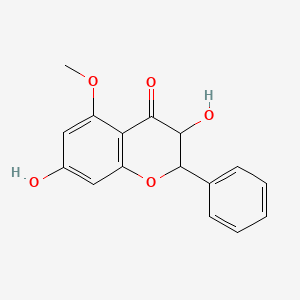
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
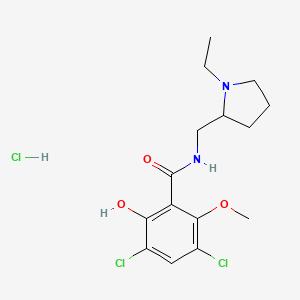
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

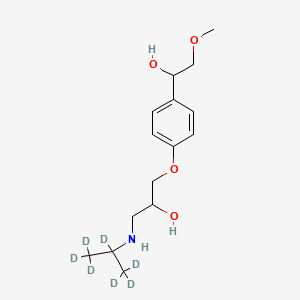
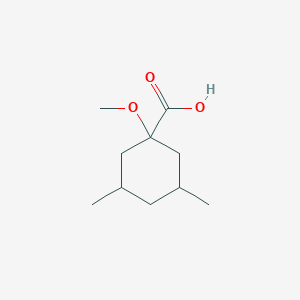
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

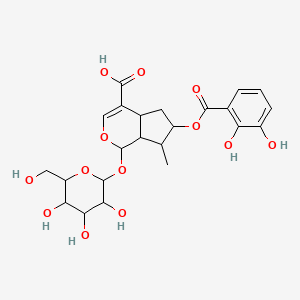
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
